molecular formula C11H17BrN4O B13253610 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one

4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one

Cat. No.: B13253610
M. Wt: 301.18 g/mol
InChI Key: VBSTZYOZBZDLTP-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is a synthetically designed pyridazinone derivative offered for investigative purposes in chemical biology and drug discovery. Pyridazinone-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological activity profiles. Published research on related compounds indicates potential applications in oncology, with some pyridazinone derivatives identified as inhibitors of key enzymatic targets such as poly(ADP-ribose)polymerase (PARP) . The inhibition of PARP is a validated strategy in cancer therapy, particularly in tumors with homologous recombination deficiencies, making research into novel inhibitor chemotypes a high-priority area . Beyond oncology, the broader structural class of pyridazinone compounds has been investigated for a range of therapeutic activities, including the treatment of neurodegenerative disorders , renal diseases , and inflammatory conditions . The specific structure of this compound, featuring a bromo substituent and a (piperidin-3-yl)methyl)amino side chain, is designed to facilitate targeted interactions with biological macromolecules. This configuration allows researchers to probe structure-activity relationships, optimize binding affinity and selectivity, and elucidate novel mechanisms of action in cellular and biochemical assays. This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17BrN4O

Molecular Weight

301.18 g/mol

IUPAC Name

4-bromo-2-methyl-5-(piperidin-3-ylmethylamino)pyridazin-3-one

InChI

InChI=1S/C11H17BrN4O/c1-16-11(17)10(12)9(7-15-16)14-6-8-3-2-4-13-5-8/h7-8,13-14H,2-6H2,1H3

InChI Key

VBSTZYOZBZDLTP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCC2CCCNC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methylation: The addition of a methyl group to the brominated intermediate.

    Cyclization: Formation of the dihydropyridazinone ring structure through intramolecular cyclization.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is a complex organic compound with the molecular formula C11H17BrN4OC_{11}H_{17}BrN_4O. It features a bromine atom, a methyl group, and a piperidinylmethylamino group attached to a dihydropyridazinone core.

Scientific Research Applications

This compound is investigated for its applications across various scientific disciplines:

  • Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in organic reactions.
  • Biology The compound is studied for its potential biological activities, including interactions with enzymes and receptors. It has been suggested that it may act as an enzyme inhibitor, particularly targeting phosphodiesterase 4 (PDE4).
  • Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials and as a catalyst in industrial processes.

Chemical Reactions

4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one can undergo several types of chemical reactions:

  • Oxidation The compound can be oxidized to introduce additional functional groups or modify existing ones, using oxidizing agents like potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reduction reactions can remove or alter specific functional groups, using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4).
  • Substitution The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, using reagents like sodium methoxide (NaOCH3NaOCH_3) or potassium tert-butoxide (KOtBuKOtBu).

The products of these reactions depend on the specific reagents and conditions used.

The biological activity of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is attributed to its potential as an enzyme inhibitor. It may inhibit phosphodiesterase (PDE) enzymes, particularly phosphodiesterase 4 (PDE4), which regulates cyclic adenosine monophosphate (cAMP) levels in cells. Elevated cAMP levels are associated with physiological processes, including inflammation and cognitive functions.

Related Compounds

Examples of similar compounds include:

  • 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one
  • 4-Bromo-2-methyl-5-{[(piperidin-4-yl)methyl]amino}-2,3-dihydropyridazin-3-one

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the pyridazinone core, piperidine ring modifications, and halogen or functional group replacements. These changes influence solubility, logP, and binding affinity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Key Features Biological Relevance Source
Target Compound 4-Br, 2-Me, 5-(piperidin-3-ylmethylamino) C17H21BrN4O Bromine for halogen bonding; stereocenters Bromodomain inhibition (GCN5)
4-Bromo-2-methyl-5-[(piperidin-2-ylmethyl)amino]-2,3-dihydropyridazin-3-one HCl 4-Br, 2-Me, 5-(piperidin-2-ylmethylamino) C17H22BrClN4O Piperidine substitution at position 2; hydrochloride salt Enhanced solubility for in vitro assays
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one 4-Cl, 5-MeNH, 2-(CF3Ph) C12H10ClF3N4O Chlorine substitution; trifluoromethyl group Metabolic stability due to electron-withdrawing CF3
4-Bromo-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one 4-Br, 2-(4-FPh), 5-OMe C11H9BrFN3O2 Methoxy group; fluorophenyl Altered electronic properties for SAR studies
4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one 4-Cl, 2-(3,5-Cl2Ph), 5-MeNHNH C11H9Cl3N4O Dichlorophenyl; hydrazino group Intermediate in anticancer drug development

Biological Activity

4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of dihydropyridazinones. Its unique structure, characterized by the presence of a bromine atom and a piperidinylmethylamino group, suggests significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one is C11H17BrN4OC_{11}H_{17}BrN_{4}O with a molecular weight of 301.18 g/mol. The presence of bromine at the 4-position and the piperidine moiety are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₇BrN₄O
Molecular Weight301.18 g/mol
CAS Number1711743-25-7

The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor . It has been suggested that it may inhibit phosphodiesterase (PDE) enzymes, particularly phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. Elevated cAMP levels are associated with various physiological processes, including inflammation and cognitive functions .

Biological Activities

  • Enzyme Inhibition :
    • Studies indicate that compounds similar to 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one can exhibit significant inhibition against PDE enzymes. This inhibition can lead to therapeutic effects in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cognitive disorders .
  • Anticancer Potential :
    • There is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. Similar piperidine-containing compounds have shown effectiveness against BRCA-deficient cancer cells by inhibiting poly(ADP-ribose) polymerase (PARP) enzymes .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of this compound may be linked to its ability to modulate cAMP levels, leading to reduced production of pro-inflammatory cytokines .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives related to this compound:

  • A study synthesized several piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities . The results indicated that these compounds could effectively inhibit acetylcholinesterase (AChE) and urease, showcasing their potential in treating neurodegenerative diseases and gastric disorders .
  • Another investigation focused on the structural optimization of piperidine-based compounds for enhanced antiproliferative activity against cancer cell lines. The findings highlighted the importance of specific functional groups in enhancing biological activity, suggesting that modifications to the piperidine or dihydropyridazinone moieties could yield more potent analogs .

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-bromo-2-methylpyridazinone derivatives with piperidinylmethylamine precursors under controlled pH (e.g., using ammonium acetate buffer at pH 6.5) improves regioselectivity . Catalytic amounts of p-toluenesulfonic acid enhance reaction efficiency, as demonstrated in analogous pyrimidine syntheses . Optimize yields by:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitoring reaction progress via HPLC (C18 columns, UV detection at 254 nm) .
  • Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can the compound’s structure be confirmed with high confidence?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using ¹H/¹³C NMR in deuterated DMSO or CDCl₃. The piperidine NH proton typically appears as a broad singlet (δ 2.5–3.5 ppm), while the pyridazinone carbonyl resonates at ~165–170 ppm in ¹³C NMR .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray crystallography : Use SHELXL for refinement (Mo Kα radiation, λ = 0.71073 Å) to resolve stereochemistry and hydrogen bonding .

Q. What analytical methods are recommended for assessing purity in academic settings?

Methodological Answer:

  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) . Purity >98% is achievable with retention time reproducibility (±0.1 min).
  • TLC : Use silica plates and visualize under UV (254 nm) or iodine vapor.
  • Elemental analysis : Validate C, H, N, Br content with ≤0.4% deviation from theoretical values.

Advanced Research Questions

Q. How can computational modeling guide the compound’s reactivity or biological activity?

Methodological Answer:

  • Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps, dipole moments) and nucleophilic/electrophilic sites .
  • Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes with pyridazinone-binding pockets). Prioritize poses with RMSD <2.0 Å and favorable binding energies (ΔG < -7 kcal/mol).

Q. How should researchers resolve contradictions in spectral data or crystallographic results?

Methodological Answer:

  • Replicate experiments : Ensure consistent solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and temperature controls during NMR acquisition .
  • Cross-validate : Compare X-ray data with SHELX-refined models. Discrepancies in bond lengths (>0.05 Å) may indicate twinning; use SHELXD for phase correction .
  • Dynamic NMR : Resolve conformational flexibility (e.g., piperidine ring puckering) by variable-temperature ¹H NMR .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated degradation studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS for hydrolysis products (e.g., bromine loss or piperidine cleavage) .
  • Light sensitivity : Expose to UV-A (365 nm) and quantify degradation using calibrated absorbance curves.

Q. How can the compound’s reactivity with biomimetic nucleophiles (e.g., glutathione) be evaluated?

Methodological Answer:

  • Kinetic assays : Mix with glutathione (5 mM) in Tris buffer (pH 7.4) and track adduct formation via LC-MS/MS (MRM transitions).
  • Competitive quenching : Compare reaction rates with N-acetylcysteine to assess selectivity .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Storage : Keep under argon at -20°C in amber vials to prevent bromine displacement or photodegradation .
  • Handling : Use fume hoods (P210 compliance) and PPE (nitrile gloves, goggles). Avoid contact with oxidizing agents (P220 precaution) .

Q. How can structure-activity relationships (SAR) be explored for this scaffold?

Methodological Answer:

  • Analog synthesis : Replace bromine with Cl/CF₃ or modify the piperidine substituents (e.g., methyl vs. phenyl groups) .
  • Biological assays : Test analogs in enzyme inhibition assays (IC₅₀ determination) or cellular models (e.g., cytotoxicity in HEK293 cells).

Q. What are the best practices for reporting crystallographic data in publications?

Methodological Answer:

  • Deposit CIF files in the Cambridge Structural Database (CSD).
  • Report R₁/wR₂ values (<0.05/0.12), Flack parameter (for chiral centers), and hydrogen bonding motifs .

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